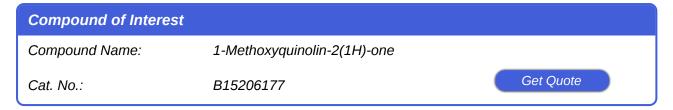




Application Notes and Protocols for High-Throughput Screening of Quinolinone Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize quinolinone derivatives targeting two key enzyme classes implicated in cancer: histone demethylases (HDMs) and mutant isocitrate dehydrogenase 1 (mIDH1).

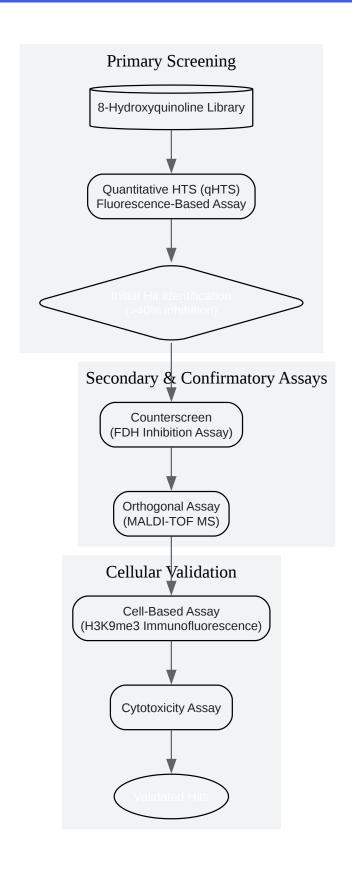
Part 1: Screening of 8-Hydroxyquinoline Derivatives as JMJD2 Histone Demethylase Inhibitors

The Jumonji domain-containing 2 (JMJD2) family of histone demethylases, which includes JMJD2E, are epigenetic regulators often dysregulated in cancer. Members of the JMJD2 family have been shown to activate signaling pathways such as HIF-1 α and Wnt/ β -catenin, promoting tumor growth and survival.[1][2][3][4][5] High-throughput screening of 8-hydroxyquinoline derivatives has identified potent inhibitors of these enzymes.[6][7]

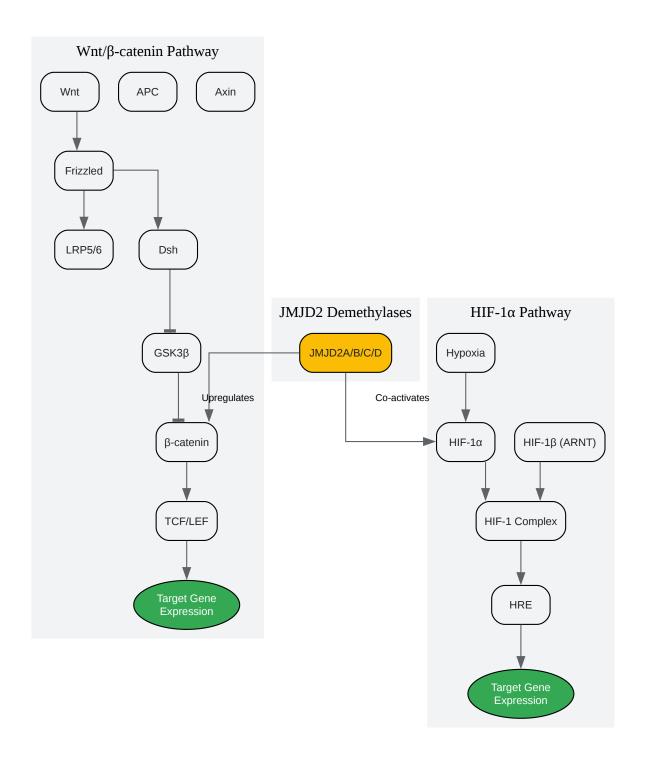
Experimental Workflow for JMJD2E Inhibitor Screening

The following diagram outlines the workflow for identifying and validating 8-hydroxyquinoline inhibitors of JMJD2E.

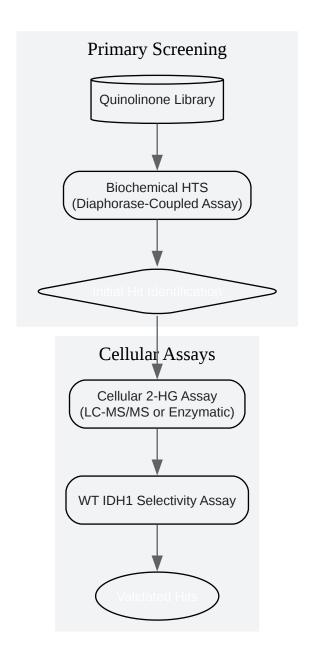




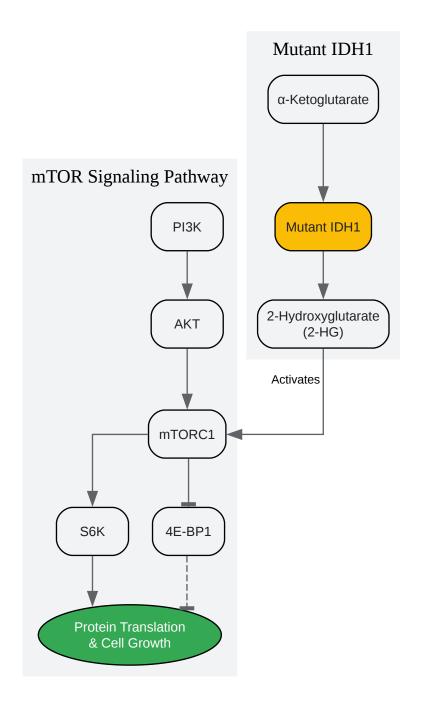












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